1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME is a chemical compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science
Preparation Methods
The synthesis of 1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME typically involves several steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Quinolone Core: The initial step involves the synthesis of the quinolone core, which can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis.
Reduction: The quinolone core is then subjected to reduction reactions to form the octahydroquinolone derivative.
Oximation: The final step involves the conversion of the ketone group in the octahydroquinolone to an oxime group using hydroxylamine under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME can be compared with other similar compounds, such as:
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE: Lacks the oxime group, leading to different chemical reactivity and applications.
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE N-OXIDE:
The uniqueness of this compound lies in its oxime group, which provides distinct reactivity and potential for various applications.
Properties
IUPAC Name |
(NE)-N-(1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12-7-6-9(11-13)8-4-2-3-5-10(8)12/h8,10,13H,2-7H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFXIXTWZUYHAF-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NO)C2C1CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C(=N\O)/C2C1CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.